Ethylsulfonylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

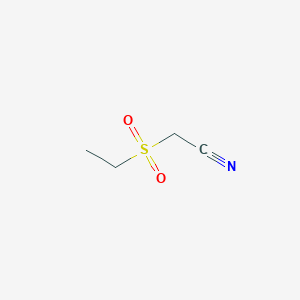

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCQAGDGGSOQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethylsulfonylacetonitrile: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethylsulfonylacetonitrile

This compound, a seemingly unassuming small molecule, holds a significant position in the landscape of modern organic synthesis and drug discovery. Its strategic combination of a reactive nitrile group and an electron-withdrawing ethylsulfonyl moiety makes it a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis and detailed characterization of this compound, offering practical insights and methodologies for researchers in the pharmaceutical and chemical industries. Its applications as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals underscore the importance of robust and well-characterized synthetic routes.

Synthesis of this compound: A Tale of Oxidation

The primary and most efficient route to this compound involves the oxidation of its thioether precursor, ethylthioacetonitrile. This transformation can be achieved through several methods, with the choice of oxidant and catalyst playing a crucial role in the reaction's efficiency, selectivity, and environmental impact.

Method 1: Hydrogen Peroxide Oxidation with a Tungstate Catalyst

A widely employed and scalable method for the synthesis of this compound utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of a tungstate salt, such as sodium tungstate hydrate.[1] This method is favored for its use of a relatively inexpensive and environmentally benign oxidant, with water as the primary byproduct.

Reaction Scheme:

Figure 1: Synthesis of this compound via Hydrogen Peroxide Oxidation.

Causality Behind Experimental Choices:

-

Hydrogen Peroxide (H₂O₂): A green and potent oxidizing agent. Its concentration and stoichiometry are critical; an excess ensures complete conversion of the starting material and any sulfoxide intermediate to the desired sulfone.

-

Sodium Tungstate (Na₂WO₄): The catalyst is essential for activating the hydrogen peroxide. In the presence of H₂O₂, tungstate forms a peroxotungstate species, which is the active oxidant responsible for the efficient oxygen transfer to the sulfur atom.

-

Acetic Acid: Serves as a solvent that facilitates the solubility of both the organic substrate and the inorganic catalyst system. It also participates in the catalytic cycle.

Experimental Protocol:

-

To a solution of ethylthioacetonitrile in acetic acid, add a catalytic amount of sodium tungstate hydrate (typically 0.01-0.03 equivalents).[1]

-

Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution, 2-4 equivalents) dropwise, maintaining the reaction temperature between 40-80°C.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate or chloroform.[1]

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Self-Validating System: The progress of the oxidation can be monitored by TLC, where the less polar ethylthioacetonitrile will have a higher Rf value than the more polar sulfoxide intermediate, which in turn will be higher than the final, most polar this compound product. The disappearance of the starting material and the intermediate spots confirms the completion of the reaction.

Method 2: Oxidation with Potassium Monopersulfate (Oxone®)

An alternative and highly effective method for the oxidation of ethylthioacetonitrile employs potassium monopersulfate, often available as the triple salt Oxone® (2KHSO₅·KHSO₄·K₂SO₄). This method often proceeds under mild conditions and can be advantageous in certain contexts.

Reaction Scheme:

Figure 2: Synthesis of this compound using Potassium Monopersulfate.

Causality Behind Experimental Choices:

-

Potassium Monopersulfate (KHSO₅): A powerful and versatile oxidizing agent that is soluble in water. It provides the active oxygen for the sulfoxidation.

-

Quaternary Ammonium Salt: In a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt is often used to facilitate the transport of the peroxymonosulfate anion from the aqueous phase to the organic phase where the ethylthioacetonitrile resides.[2]

Experimental Protocol:

-

Dissolve ethylthioacetonitrile in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare an aqueous solution of potassium monopersulfate (Oxone®) and add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Combine the two phases and stir the mixture vigorously at room temperature. The reaction temperature is typically controlled between 10-50°C.[2]

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 1-5 hours.[2]

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Further purification can be performed by column chromatography if necessary.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Source |

| CAS Number | 13654-62-1 | N/A |

| Molecular Formula | C₄H₇NO₂S | N/A |

| Molecular Weight | 133.17 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.50 - 1.55 | Triplet (t) | 3H | -CH₂CH ₃ |

| 3.30 - 3.37 | Quartet (q) | 2H | -CH ₂CH₃ |

| 3.97 - 3.98 | Singlet (s) | 2H | -CH ₂CN |

(Solvent: CDCl₃)[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~10 | -CH₂C H₃ |

| ~50 | -C H₂CH₃ |

| ~55 | -C H₂CN |

| ~115 | -C N |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Alkyl |

| ~2250 | C≡N stretch | Nitrile |

| ~1300 and ~1150 | S=O stretch (asymmetric and symmetric) | Sulfone |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (Predicted) | Fragment |

| 133 | [M]⁺ (Molecular Ion) |

| 104 | [M - C₂H₅]⁺ |

| 92 | [M - CH₃CN]⁺ |

| 78 | [M - C₂H₅SO]⁺ |

| 64 | [SO₂]⁺ |

Conclusion

This technical guide has detailed robust and efficient methods for the synthesis of this compound, a key building block in organic synthesis. The oxidation of ethylthioacetonitrile using either hydrogen peroxide with a tungstate catalyst or potassium monopersulfate offers high yields and operational simplicity. The comprehensive characterization data, including ¹H NMR and predicted ¹³C NMR, IR, and mass spectral data, provides a solid framework for the identification and quality control of this important compound. The methodologies and insights presented herein are intended to empower researchers and professionals in their pursuit of novel chemical entities with potential applications in drug discovery and development.

References

- CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents.

- CN102086167B - Method for preparing ethylsulfonyl acetonitrile - Google Patents.

Sources

An In-Depth Technical Guide to Ethylsulfonylacetonitrile (CAS 13654-62-1): Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

Ethylsulfonylacetonitrile, registered under CAS Number 13654-62-1, is a bifunctional organic molecule that has carved a significant niche as a versatile intermediate in the synthesis of complex chemical entities. Characterized by the presence of both a nitrile group and an ethylsulfonyl group attached to a central methylene unit, this compound exhibits a unique reactivity profile. The potent electron-withdrawing nature of both functional groups renders the alpha-protons on the central carbon acidic, making it a valuable C2 synthon for carbon-carbon bond formation. This guide provides an in-depth exploration of its chemical and physical properties, detailed synthesis protocols, reactivity, and key applications, with a focus on its role in the agrochemical and pharmaceutical industries.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in a research and development setting. While extensive experimental data for this compound is not comprehensively available in peer-reviewed literature, a combination of data from commercial suppliers and theoretical predictions provides a robust profile.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound is typically supplied as a colorless to pale-yellow liquid. It is crucial to note that some properties, such as the boiling point, are predicted values derived from computational models.

| Property | Value | Source(s) |

| CAS Number | 13654-62-1 | [General] |

| Molecular Formula | C₄H₇NO₂S | [General] |

| Molecular Weight | 133.17 g/mol | [General] |

| IUPAC Name | 2-(ethylsulfonyl)acetonitrile | [General] |

| Synonyms | Cyanomethyl ethyl sulfone | [General] |

| Appearance | Colorless to pale-yellow liquid | [General] |

| Boiling Point | 343.0 °C at 760 mmHg (Predicted) | [General] |

| Density | ~1.22 g/cm³ (Predicted) | [General] |

| Solubility | Soluble (53 g/L) at 25 °C (Calculated) | [General] |

| Storage Temperature | 2-8°C or Room Temperature | [General] |

Spectroscopic Profile (Estimated)

Definitive, published spectra for this compound are not readily accessible. However, based on the known effects of its constituent functional groups, a reliable, estimated spectroscopic profile can be constructed. This is invaluable for reaction monitoring (e.g., via TLC and IR) and for the preliminary characterization of synthesized material.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the strong, characteristic absorptions of the nitrile and sulfonyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Nitrile (C≡N) | 2260 - 2240 | Stretching |

| Sulfonyl (S=O) | 1350 - 1300 & 1160 - 1120 | Asymmetric & Symmetric Stretching |

| Alkyl C-H | 3000 - 2850 | Stretching |

Source: Based on standard IR absorption frequencies for organic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The simplicity of the molecule's structure would lead to a straightforward NMR spectrum. The chemical shifts are heavily influenced by the deshielding effects of the adjacent electron-withdrawing groups.

¹H NMR (Estimated):

-

-SO₂-CH₂-CN: A singlet, expected in the range of δ 3.5 - 4.0 ppm . The strong deshielding by both the sulfonyl and nitrile groups shifts these methylene protons significantly downfield.

-

CH₃-CH₂-SO₂-: A quartet, expected around δ 3.2 - 3.6 ppm . These methylene protons are deshielded by the sulfonyl group.

-

CH₃-CH₂-SO₂-: A triplet, expected around δ 1.3 - 1.6 ppm . These methyl protons are the most upfield signal in the spectrum.

¹³C NMR (Estimated):

-

-SO₂-CH₂-CN: Expected around δ 45 - 55 ppm .

-

CH₃-CH₂-SO₂-: Expected around δ 40 - 50 ppm .

-

-C≡N: The nitrile carbon is expected in the range of δ 115 - 120 ppm .

-

CH₃-CH₂-SO₂-: The terminal methyl carbon is expected around δ 5 - 15 ppm .

Source: Estimates based on published data for analogous structures and standard chemical shift tables.[1][2]

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 133. Common fragmentation patterns would likely involve the loss of the ethyl group, SO₂, and other small fragments.

Part 2: Synthesis and Manufacturing Protocols

The primary industrial synthesis of this compound involves the oxidation of its thioether precursor, ethylthioacetonitrile. Several methods have been patented, reflecting different approaches to optimizing yield, safety, and environmental impact. The choice of oxidant and catalyst is a critical decision point in the process design.

Workflow for Synthesis via Oxidation

The general transformation involves the conversion of the sulfide to the sulfone. This requires a potent oxidizing agent capable of adding two oxygen atoms to the sulfur center without affecting the nitrile or alkyl groups.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Tungsten-Catalyzed H₂O₂ Oxidation

This method, adapted from patent literature, is favored for its use of relatively inexpensive and environmentally benign reagents.[1] Hydrogen peroxide is the primary oxidant, and its activity is enhanced by a tungsten-based catalyst.

Causality: Acetic acid serves as a solvent that is miscible with aqueous hydrogen peroxide and provides a slightly acidic medium that can facilitate the catalytic cycle. Sodium tungstate is the catalyst precursor; in the presence of H₂O₂, it forms pertungstate species, which are the active oxidants responsible for transferring oxygen to the sulfur atom of the thioether. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of hydrogen peroxide.

Step-by-Step Methodology:

-

Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, a condenser, and a constant pressure dropping funnel.

-

Charging Reagents: To the flask, add ethylthioacetonitrile (1.0 eq), acetic acid (1.0 eq), and sodium tungstate dihydrate (0.01-0.03 eq).

-

Initiation: Begin stirring the mixture at room temperature.

-

Oxidant Addition: Slowly add 27-30% hydrogen peroxide (2.1 eq) dropwise via the dropping funnel. Monitor the internal temperature closely and use a cooling bath (ice-water) to maintain the reaction temperature between 40-80 °C.

-

Reaction: After the addition is complete, maintain the reaction mixture at the specified temperature for 1-5 hours, monitoring the disappearance of the starting material by TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture. Add an organic solvent such as ethyl acetate or chloroform for extraction.

-

Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bisulfite solution (to quench any remaining peroxide), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil, this compound, can be purified further by vacuum distillation if required.

Alternative Protocol: Phase-Transfer Catalyzed Oxone® Oxidation

An alternative "green" synthesis method avoids organic solvents in the reaction step, using water as the medium.[1] This process utilizes potassium monopersulfate (often as the triple salt, Oxone®) as the oxidant under phase-transfer catalysis conditions.

Causality: Ethylthioacetonitrile is organic and insoluble in water, while Oxone® is an inorganic salt soluble in water. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is required to transport the persulfate anion from the aqueous phase to the organic phase (the thioether) where the oxidation can occur. This method offers mild reaction conditions and simplifies the workup by avoiding large volumes of organic reaction solvents.

Part 3: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from the activating properties of its two functional groups.

Caption: Key reactivity pathways of this compound.

Acidity of the α-Protons

The most significant chemical feature of this compound is the acidity of the methylene protons situated between the sulfonyl and nitrile groups. Both groups are powerful electron-withdrawing groups via induction and resonance (for the nitrile), which effectively stabilize the resulting conjugate base (a carbanion).

-

Sulfonyl Group (-SO₂R): Stabilizes an adjacent negative charge through strong inductive effects and, potentially, through d-orbital overlap.

-

Nitrile Group (-C≡N): Stabilizes the negative charge through both a strong inductive effect and resonance delocalization of the lone pair onto the nitrogen atom.

Reactions as a Nucleophile

Upon deprotonation with a suitable base, the resulting stabilized carbanion can participate in a wide array of classic carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the alpha position.

-

Aldol-type Condensations: Addition to aldehydes and ketones to form β-hydroxy sulfonyl nitriles.

-

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

This reactivity makes it a valuable building block for introducing a CH(SO₂Et)(CN) moiety into a target molecule, which can then be further elaborated.

Part 4: Applications in Industry

This compound is not an end-product itself but a crucial intermediate. Its primary documented application is in the agrochemical sector, with important connections to the pharmaceutical industry.

Agrochemicals: Synthesis of Rimsulfuron

The most well-documented and industrially significant use of this compound is as a key intermediate in the synthesis of Rimsulfuron.[1][3] Rimsulfuron is a post-emergence sulfonylurea herbicide used to control a wide variety of grasses and broadleaf weeds in crops such as maize and potatoes. The ethylsulfonyl moiety of the intermediate is directly incorporated into the final herbicide structure. The synthesis involves the reaction of this compound with other precursors to build the complex heterocyclic core of the final active ingredient.[3]

Pharmaceutical Development

While direct use in a marketed drug is less documented, the sulfonylacetonitrile motif is of significant interest to medicinal chemists. A structurally related compound, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, serves as an intermediate in the synthesis of Baricitinib.[2] Baricitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. This highlights the value of the sulfonylacetonitrile functional group arrangement as a pharmacophore or a reactive handle for constructing complex, biologically active molecules. Its ability to act as a versatile nucleophilic building block allows for its incorporation into diverse molecular scaffolds during drug discovery and development campaigns.

Part 5: Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, often recommended at 2-8°C for long-term stability.

Conclusion

This compound (CAS 13654-62-1) is a powerful and versatile chemical intermediate whose value is derived from the unique activation conferred by its geminal sulfonyl and nitrile functionalities. Its readily accessible α-protons allow it to serve as a potent nucleophile, enabling the construction of complex molecular architectures. While its most prominent role is in the industrial synthesis of the herbicide Rimsulfuron, its structural motifs and reactivity patterns are highly relevant to the field of pharmaceutical development. The synthesis protocols, based on the oxidation of its thioether precursor, offer robust and scalable routes to its production. For researchers and drug development professionals, a firm grasp of the properties, synthesis, and reactivity of this compound provides another valuable tool for the art of modern organic synthesis.

References

-

Shen De-long. (n.d.). Synthesis of Sulfonylurea Herbicide Rimsulfuron. Semantic Scholar. Retrieved from [Link]

- CN101100450A - Method for preparing ethylsulfonyl acetonitrile. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylsulfonylacetonitrile, a key intermediate in the synthesis of sulfonylurea herbicides, possesses a unique molecular architecture that dictates its reactivity and utility in organic synthesis. This guide provides a comprehensive analysis of its molecular structure, bonding, and physicochemical properties. We will delve into the electronic effects of the sulfonyl and nitrile groups, explore its synthesis and reactivity profile, and detail its primary application. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and agrochemical development.

Introduction

This compound (CAS No. 13654-62-1) is a bifunctional organic molecule that has garnered significant interest as a versatile building block in chemical synthesis. Its structure features a reactive methylene group activated by two powerful electron-withdrawing groups: a sulfonyl group and a nitrile group. This dual activation confers a high degree of acidity to the α-protons, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The primary industrial application of this compound is as a crucial intermediate in the manufacture of the sulfonylurea herbicide, rimsulfuron.[1] Understanding the intricacies of its molecular structure and bonding is paramount to optimizing its synthesis and exploring its potential in other areas of chemical and pharmaceutical development.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₄H₇NO₂S, with a molecular weight of 133.17 g/mol .[2] It is a colorless to pale-yellow liquid under standard conditions.[3]

Structural Elucidation

The structure of this compound consists of an ethyl group attached to a sulfonyl group, which in turn is bonded to a cyanomethylene group.

Diagram of the molecular structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or calculated and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 13654-62-1 | [3][4][5] |

| Molecular Formula | C₄H₇NO₂S | [2][3] |

| Molecular Weight | 133.17 g/mol | [2] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Boiling Point | 343.0 ± 25.0 °C (Predicted) | [1][6] |

| Density | 1.222 g/cm³ (Predicted) | [3] |

| Solubility in Water | 53 g/L at 25 °C (Calculated) | [4] |

| Flash Point | 161.254 °C | [3] |

Bonding and Electronic Effects

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the sulfonyl (-SO₂) and nitrile (-C≡N) groups.

-

Sulfonyl Group: The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms. This creates a strong dipole moment and a significant partial positive charge on the sulfur atom, which inductively withdraws electron density from the adjacent methylene group.

-

Nitrile Group: The cyano group also exerts a strong inductive and resonance electron-withdrawing effect. The triple bond between carbon and nitrogen is highly polarized towards the nitrogen atom.

The cumulative effect of these two groups is a pronounced increase in the acidity of the protons on the α-carbon (the methylene group). The resulting carbanion is highly stabilized by delocalization of the negative charge onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group. This exceptional stability makes this compound a readily accessible and versatile C-nucleophile for various synthetic transformations.

Synthesis of this compound

A robust and industrially scalable synthesis of this compound involves the oxidation of ethylthioacetonitrile. This method is noted for its efficiency and mild reaction conditions.

Experimental Protocol: Oxidation of Ethylthioacetonitrile

This protocol is based on the methodology described in Chinese patent CN101100450A.

Workflow for the Synthesis of this compound:

Caption: A schematic workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Charging the Reactor: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with ethylthioacetonitrile, acetic acid, and a catalytic amount of sodium tungstate dihydrate.

-

Oxidant Addition: 30% hydrogen peroxide is added dropwise to the stirred reaction mixture at room temperature. The addition rate should be controlled to maintain the reaction temperature between 40-50 °C.

-

Reaction: After the addition is complete, the mixture is stirred at 40-50 °C for approximately 2 hours.

-

Work-up: The aqueous acetic acid is removed under reduced pressure. The remaining mixture is cooled, and water is added to dissolve any salts.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a green and atom-economical oxidizing agent, with water being the only byproduct.

-

Acetic Acid as Solvent: Acetic acid is an effective solvent for both the starting material and the oxidant, facilitating the reaction.

-

Sodium Tungstate as Catalyst: The tungstate catalyst is crucial for the efficient and selective oxidation of the thioether to the sulfone.

Reactivity and Applications

The high acidity of the α-protons in this compound makes it a valuable reagent in reactions requiring a soft carbon nucleophile.

Acidity and Deprotonation

The pKa of the methylene protons is significantly lowered due to the adjacent electron-withdrawing groups, allowing for easy deprotonation with a variety of bases, such as sodium ethoxide or potassium carbonate, to form a stabilized carbanion.

Key Reactions

-

Alkylation: The carbanion of this compound readily undergoes alkylation with various electrophiles, such as alkyl halides, providing a straightforward method for carbon chain extension.

-

Michael Addition: As a soft nucleophile, the carbanion is an excellent Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, and sulfones.

-

Heterocyclic Synthesis: The versatile reactivity of the nitrile and the activated methylene group makes this compound a useful precursor for the synthesis of various heterocyclic compounds.

Application in Herbicide Synthesis

The most prominent application of this compound is in the synthesis of rimsulfuron, a post-emergence sulfonylurea herbicide used for the control of a wide range of grasses and broadleaf weeds in crops such as maize and potatoes. In the synthesis of rimsulfuron, this compound is a key building block for the construction of the pyridine-sulfonamide moiety of the final molecule.[1]

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a molecule of significant synthetic utility, primarily driven by the unique electronic properties imparted by the sulfonyl and nitrile functionalities. Its acidic methylene protons allow for a rich chemistry centered around the formation of a stabilized carbanion. The efficient and scalable synthesis of this compound has solidified its importance as a key intermediate in the agrochemical industry. Further exploration of its reactivity holds promise for its application in the synthesis of other valuable organic molecules.

References

-

Shen De-long. (n.d.). Synthesis of Sulfonylurea Herbicide Rimsulfuron. Semantic Scholar. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13654-62-1, this compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(ethanesulfonyl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethanesulfonyl)acetonitrile. Retrieved from [Link]

Sources

- 1. Synthesis of Sulfonylurea Herbicide Rimsulfuron | Semantic Scholar [semanticscholar.org]

- 2. 13654-62-1(2-(Ethanesulfonyl)acetonitrile) | Kuujia.com [kuujia.com]

- 3. Cas 13654-62-1,this compound | lookchem [lookchem.com]

- 4. This compound | 13654-62-1 [chemicalbook.com]

- 5. This compound | 13654-62-1 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-Depth Technical Guide to the Reactivity and Functional Groups of Ethylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethylsulfonylacetonitrile stands as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a potent electron-withdrawing sulfonyl group and a versatile nitrile functionality flanking a reactive methylene unit, imparts a rich and diverse chemical reactivity. This guide provides an in-depth exploration of the core reactivity principles of this compound, detailing the interplay of its functional groups and its application as a strategic synthon in the construction of complex molecular frameworks, particularly in the realm of drug discovery and development. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental insights, and showcase its role in the synthesis of medicinally relevant compounds.

Introduction: The Strategic Importance of this compound

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds with tailored physicochemical and pharmacological properties is ever-increasing.[1][2] this compound has emerged as a valuable and versatile reagent in this pursuit.[3][4] Its utility stems from the synergistic activation of its methylene protons by the adjacent ethylsulfonyl and cyano groups, rendering it a potent nucleophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrile group itself is a valuable pharmacophore and a synthetic handle for further chemical elaborations.[5][6][7] This guide will systematically dissect the reactivity of this remarkable molecule, providing a comprehensive resource for researchers leveraging its synthetic potential.

Core Reactivity: Unraveling the Functional Group Synergy

The reactivity of this compound is fundamentally dictated by the electronic properties of its constituent functional groups: the ethylsulfonyl group, the nitrile group, and the activated methylene bridge.

The Activating Power of the Ethylsulfonyl and Nitrile Groups

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital resonance of the sulfur atom. Similarly, the nitrile group (-C≡N) is strongly electron-withdrawing through both inductive and resonance effects.[8] This dual activation significantly increases the acidity of the α-methylene protons, facilitating their removal by even mild bases to generate a stabilized carbanion.

This enhanced acidity is the cornerstone of this compound's utility as a nucleophilic building block.

Caption: Electronic effects governing the reactivity of this compound.

Key Transformations and Synthetic Applications

The activated methylene group of this compound serves as a versatile handle for a wide array of synthetic transformations, making it a valuable precursor for diverse molecular architectures.

Alkylation Reactions

The stabilized carbanion generated from this compound readily participates in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides.[10] This allows for the straightforward introduction of alkyl chains at the α-position, a fundamental transformation in building molecular complexity.

Protocol: General Procedure for the α-Alkylation of this compound [11]

-

Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base (e.g., sodium hydride (1.1 eq) or LDA (1.1 eq)) portion-wise.

-

Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.

-

Electrophile Addition: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Condensation Reactions

This compound is an excellent substrate for condensation reactions with carbonyl compounds, such as aldehydes and ketones, in what is known as the Knoevenagel condensation.[12][13][14][15] This reaction provides a powerful method for the synthesis of α,β-unsaturated sulfonylnitriles, which are themselves versatile intermediates.

Caption: Workflow for the Knoevenagel condensation of this compound.

Synthesis of Heterocyclic Compounds

The multifunctionality of this compound makes it a prime candidate for the synthesis of a variety of heterocyclic systems, which are core structures in many pharmaceuticals.[8][16][17]

While direct, well-documented protocols for the synthesis of pyridines and pyrimidines starting specifically from this compound are not abundant in readily accessible literature, the general reactivity patterns of α-sulfonyl nitriles suggest their utility in established synthetic routes. For instance, α,β-unsaturated sulfonylnitriles derived from Knoevenagel condensation can undergo [4+2] cycloaddition reactions or other annulation strategies to form substituted pyridines.[18][19][20][21]

Similarly, the reaction of this compound with 1,3-dielectrophiles or participation in multicomponent reactions can lead to the formation of pyrimidine rings.[8][22][23][24] The activated methylene group can act as the C-C-C fragment in condensation reactions with amidines or ureas.[16]

Michael Addition Reactions

The carbanion of this compound can also act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds, esters, and nitriles.[25][26][27][28][29] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their analogs, which are valuable intermediates in organic synthesis.

Thorpe-Ziegler Reaction

In cases where this compound is further functionalized to contain a second nitrile group within the same molecule, it can undergo an intramolecular Thorpe-Ziegler reaction to form cyclic β-enaminonitriles, which can be subsequently hydrolyzed to cyclic ketones.[30][31][32] This reaction is particularly useful for the synthesis of five- and six-membered rings.

Role in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in drug discovery. The sulfonyl group is a common bioisostere for amide and ester functionalities, and it can participate in hydrogen bonding interactions with biological targets.[3] The nitrile group can also act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids.[5][6][7]

A prominent example of the application of a related α-sulfonylacetonitrile derivative is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[30] The synthesis of a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, highlights the importance of this class of compounds in accessing complex and medicinally relevant molecules.[1][15][20][30][33]

Table 1: Physicochemical Properties of a Representative α-Sulfonylacetonitrile Derivative

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][30] |

| Molecular Weight | 186.23 g/mol | [1][30] |

| Melting Point | 67-69 °C | [15][30] |

| Appearance | Off-White to Light Yellow Solid | [15] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [15] |

Conclusion

This compound is a powerful and versatile building block in organic synthesis, with its reactivity governed by the synergistic interplay of the ethylsulfonyl and nitrile functional groups. The high acidity of the methylene protons enables a wide range of transformations, including alkylations, condensations, and Michael additions, providing access to a diverse array of complex molecules. Its utility in the synthesis of heterocyclic compounds and its presence in the synthetic routes of medicinally important molecules underscore its significance for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for harnessing its full synthetic potential in the ongoing quest for new and improved therapeutic agents.

References

-

ChemRxiv. (n.d.). Nitriles as Multipurpose Reagents for the Synthesis of Sultams and Sultons (Review Article). Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Biological Activities of Pyrimidines: A Review.

- Synthesis of Pyrimidine Deriv

-

Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-acetonitrile. Retrieved from [Link]

- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025, September 2).

- Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes.

-

ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

- Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomedi

- Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.).

-

YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

- Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022, September 15). PMC.

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. Retrieved from [Link]

- Denmark Group, University of Illinois. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.

-

MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2023, April 1). PubMed.

-

MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

eScholarship. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. Retrieved from [Link]

- MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. (n.d.). PubMed.

-

RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.

-

NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

-

YouTube. (2020, September 17). Thorpe-Nitrile/Thorpe-Ziegler Condensation Reaction|Self & Intramolecular Condensation of Nitriles|. Retrieved from [Link]

- R Discovery. (2019, June 12). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).

- Multicomponent reactions in drug discovery and medicinal chemistry. (n.d.). PubMed.

-

Organic Chemistry Portal. (n.d.). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

-

NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

Sources

- 1. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 10. escholarship.org [escholarship.org]

- 11. benchchem.com [benchchem.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. researchgate.net [researchgate.net]

- 15. jk-sci.com [jk-sci.com]

- 16. bu.edu.eg [bu.edu.eg]

- 17. prepchem.com [prepchem.com]

- 18. baranlab.org [baranlab.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 22. sphinxsai.com [sphinxsai.com]

- 23. Pyrimidine synthesis [organic-chemistry.org]

- 24. youtube.com [youtube.com]

- 25. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 26. Michael Reaction | NROChemistry [nrochemistry.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Michael Addition [organic-chemistry.org]

- 29. youtube.com [youtube.com]

- 30. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 31. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 32. m.youtube.com [m.youtube.com]

- 33. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS#: 1187595-85-2 [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethylsulfonylacetonitrile

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for ethylsulfonylacetonitrile (CAS 13654-62-1). Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the experimental parameters, presents the spectral data, and offers an in-depth interpretation, grounding the analysis in established principles of chemical spectroscopy. The guide emphasizes the causal relationships behind spectral features, ensuring a thorough understanding of the molecule's structural and electronic properties.

Introduction

This compound, with the chemical formula C₄H₇NO₂S, is a bifunctional molecule incorporating both a sulfonyl group and a nitrile group.[1][2] This structure makes it a valuable building block in synthetic organic chemistry. The sulfonyl group acts as a strong electron-withdrawing group, influencing the acidity of the adjacent methylene protons and the reactivity of the nitrile moiety. Accurate characterization of this compound is paramount for its application in complex syntheses, and spectroscopic methods provide the definitive structural elucidation.

This guide serves as a centralized resource for the spectroscopic signature of this compound, offering a foundational reference for its identification and for monitoring its transformations in chemical reactions.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally linked to the molecular structure. The key to understanding the NMR, IR, and MS data lies in breaking down the molecule into its constituent parts and predicting how each will behave under spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals for each unique proton and carbon environment.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in the molecule: the methyl (CH₃) protons, the methylene (CH₂) protons of the ethyl group, and the methylene (CH₂) protons adjacent to the sulfonyl and nitrile groups.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~1.4 | Triplet (t) | 3H | CH₃-CH₂- | Located on the ethyl group, shielded relative to the other protons. Coupled to the adjacent CH₂ group, resulting in a triplet. |

| ~3.3 | Quartet (q) | 2H | CH₃-CH₂-SO₂ | Part of the ethyl group, directly bonded to the sulfur atom. The electron-withdrawing sulfonyl group deshields these protons, shifting them downfield. Coupled to the CH₃ group, resulting in a quartet. |

| ~4.0 | Singlet (s) | 2H | SO₂-CH₂-CN | These protons are situated between two strong electron-withdrawing groups (sulfonyl and nitrile), leading to significant deshielding and the most downfield chemical shift. No adjacent protons result in a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |

| ~8 | C H₃-CH₂- | The terminal methyl carbon of the ethyl group, typically found in the upfield region. |

| ~50 | CH₃-C H₂-SO₂ | The methylene carbon of the ethyl group, shifted downfield due to the direct attachment to the electronegative sulfur atom of the sulfonyl group. |

| ~55 | SO₂-C H₂-CN | This methylene carbon is deshielded by both the adjacent sulfonyl and nitrile groups. |

| ~115 | -C ≡N | The carbon of the nitrile group, which characteristically appears in this region of the spectrum.[3] |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable starting choice for its ability to dissolve a wide range of organic compounds.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting the chemical shift for its protons and carbons to 0.00 ppm.[5]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons (like the nitrile carbon).

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl (SO₂) and nitrile (C≡N) groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~2250 | Nitrile (C≡N) | Stretch | Medium to Strong |

| ~1350-1300 | Sulfonyl (SO₂) | Asymmetric Stretch | Strong |

| ~1150-1120 | Sulfonyl (SO₂) | Symmetric Stretch | Strong |

| ~2950-2850 | C-H (Alkyl) | Stretch | Medium |

Interpretation:

-

Nitrile Stretch: The C≡N triple bond stretch is a highly characteristic and reliable absorption. Its presence in the 2200-2300 cm⁻¹ range is a strong indicator of the nitrile functionality.[6]

-

Sulfonyl Stretches: Sulfones are characterized by two very strong and distinct stretching vibrations for the S=O bonds.[7][8] The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. The presence of both strong bands is definitive evidence for the sulfonyl group.

-

C-H Stretches: The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the ethyl and methylene groups.

Experimental Protocol: IR Data Acquisition (Thin Film Method)

-

Sample Preparation: As this compound is a liquid at room temperature, the thin film method is most appropriate.

-

Cell Preparation: Use two clean, dry salt plates (e.g., NaCl or KBr).

-

Application: Place a single drop of the neat liquid sample onto the surface of one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Scan: A background spectrum of the empty spectrometer should be run prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound is 133.17 g/mol .[1] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (the molecule with one electron removed) would be expected at m/z = 133.

-

Key Fragmentation Patterns: The fragmentation of sulfones is often characterized by the loss of the alkyl groups and the SO₂ moiety.[9]

-

Loss of Ethyl Group: Cleavage of the C-S bond could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment ion at m/z = 104 ([M - 29]⁺).

-

Loss of SO₂: The loss of sulfur dioxide (SO₂, 64 Da) is a common fragmentation pathway for sulfones, which could lead to a fragment at m/z = 69 ([M - 64]⁺).

-

Cleavage α to Nitrile: Fragmentation could also occur at the C-C bond between the sulfonyl group and the methylene-nitrile group.

-

Experimental Protocol: MS Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will ionize the molecules and cause them to fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with chemical shifts and coupling patterns that are in excellent agreement with the proposed structure. The IR spectrum confirms the presence of the key sulfonyl and nitrile functional groups through their characteristic strong absorption bands. Finally, mass spectrometry establishes the correct molecular weight and offers predictable fragmentation patterns consistent with the molecule's structure. Together, these techniques offer an unambiguous analytical signature, providing researchers with the necessary data for confident identification and use of this compound in further scientific endeavors.

References

-

Vogt, L. I., et al. (2023). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. The Journal of Physical Chemistry A, 127(16), 3692–3704. Available at: [Link]

-

PubMed Central. (2023). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. National Library of Medicine. Available at: [Link]

-

Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(10), 1535-1539. Available at: [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry, Supplementary Information. Available at: [Link]

-

iChemical. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethanesulfonyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2-(ethanesulfonyl)acetonitrile. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13654-62-1,this compound. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873). Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Bernstein, R. B., & Hudson, R. L. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Origins of Life and Evolution of the Biosphere, 28(4), 329-353. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 2-(Ethanesulfonyl)acetonitrile | C4H7NO2S | CID 18790956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 2-(ethanesulfonyl)acetonitrile | 13654-62-1 | NAA65462 [biosynth.com]

- 8. Cas 13654-62-1,this compound | lookchem [lookchem.com]

- 9. 13654-62-1 | 2-(Ethanesulfonyl)acetonitrile - AiFChem [aifchem.com]

An In-depth Technical Guide to Ethylsulfonylacetonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylsulfonylacetonitrile, a bifunctional molecule featuring both a sulfonyl group and a nitrile moiety, has carved a niche for itself as a valuable intermediate in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of both functional groups, render the adjacent methylene group highly acidic and reactive, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its pivotal role in the agrochemical industry.

Discovery and Historical Context

The precise first synthesis of this compound in a peer-reviewed academic journal remains elusive in publicly accessible records. However, the foundational chemistry that underpins its synthesis was being actively explored in the mid-20th century. Early investigations into the chemistry of aliphatic sulfonyl compounds laid the groundwork for the synthesis of molecules like this compound.

The emergence of this compound as a compound of significant interest is intrinsically linked to the development of the sulfonylurea class of herbicides. A key patent filed in the early 2000s details a method for preparing this compound, explicitly stating its utility as an intermediate for the synthesis of the super-efficient sulfonylurea herbicide, rimsulfuron[1]. This suggests that the large-scale synthesis and optimization of production methods for this compound were driven by the commercial potential of this new class of agrochemicals.

Further exploration of related compounds can be found in a 1973 patent describing the synthesis of ethanesulfonyl cyanide through the oxidation of ethyl thiocyanate. The characterization of this closely related molecule by infrared spectroscopy, mass spectroscopy, and nuclear magnetic resonance spectroscopy indicates that the analytical techniques to identify and characterize such sulfonyl cyanides were well-established by this period[2]. Another relevant publication from 1969 details the oxidation of thiocyanates to sulfonyl cyanides, further highlighting the ongoing research into this class of compounds during that era[3].

While a definitive "discoverer" of this compound is not readily apparent, its history is one of gradual advancement in the field of organosulfur chemistry, culminating in its recognition as a crucial component in the production of modern herbicides.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂S | |

| Molecular Weight | 133.17 g/mol | |

| CAS Number | 13654-62-1 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 343.0±25.0 °C (Predicted) | |

| Density | 1.20±0.06 g/cm³ (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: A Chinese patent provides the following ¹H NMR data (in CDCl₃): δ 1.50-1.55 (t, 3H, -CH₂CH ₃), 3.30-3.37 (q, 2H, -CH ₂CH₃), 3.97-3.98 (s, 2H, -CH ₂CN)[1].

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

S=O stretch (sulfonyl): Two strong bands, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H stretch (alkane): Bands in the region of 3000-2850 cm⁻¹.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 133. Fragmentation patterns would likely involve the loss of the ethyl group, the sulfonyl group, and the nitrile group, providing further structural information.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the oxidation of its precursor, ethylthioacetonitrile.

Oxidation of Ethylthioacetonitrile

This method involves the use of an oxidizing agent to convert the sulfide group of ethylthioacetonitrile into a sulfone.

Reaction Scheme:

Sources

- 1. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 2. US3734960A - Synthesis of organic sulfonyl cyanides - Google Patents [patents.google.com]

- 3. Oxidation of thiocyanates to sulphonyl cyanides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Role of Ethylsulfonylacetonitrile in Complex Molecule Synthesis: A Technical Guide

Abstract

Ethylsulfonylacetonitrile (CAS No. 13654-62-1) is a bifunctional reagent of significant interest to the fields of pharmaceutical and agrochemical synthesis. Its strategic placement of an ethylsulfonyl group and a nitrile group flanking a methylene bridge confers unique reactivity, establishing it as a valuable chemical intermediate. The electron-withdrawing nature of both functional groups results in a highly acidic α-carbon, making it a potent nucleophile precursor for intricate carbon-carbon bond formation. This guide provides an in-depth analysis of the synthesis, physicochemical properties, core reactivity, and practical applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block in the synthesis of complex, high-value molecules.

Introduction: The Architectural Value of a Bifunctional Intermediate

In the landscape of organic synthesis, the efficiency with which molecular complexity can be built is paramount. Chemical intermediates serve as the foundational keystones in multi-step syntheses, and their design dictates the feasibility and elegance of a synthetic route. This compound, with its simple yet highly activated structure, represents a class of "active methylene" compounds that are indispensable for creating new carbon-carbon bonds.[1][2]

The power of this molecule lies in the synergistic activation of the central methylene protons. The sulfonyl group (-SO₂) and the nitrile group (-C≡N) are potent electron-withdrawing groups. This electronic pull dramatically increases the acidity of the α-protons, allowing for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile, poised to react with a variety of electrophiles, making this compound a versatile precursor for alkylation, condensation, and cyclization reactions.[3][4] This guide will explore the practical synthesis of this intermediate and its pivotal role in constructing complex molecular frameworks, such as those found in modern agrochemicals.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is a prerequisite for its effective use in synthesis and for quality control.

Physical and Chemical Properties

The key properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 13654-62-1 | [5] |

| Molecular Formula | C₄H₇NO₂S | [5][6] |

| Molecular Weight | 133.17 g/mol | [5][6] |

| Physical Form | Liquid | |

| InChIKey | UMCQAGDGGSOQGK-UHFFFAOYSA-N | [5] |

| Purity (Typical) | ≥95% | |

| Storage | Room Temperature |

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use. The key spectral features are detailed below.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band is expected in the region of 2250-2260 cm⁻¹ , characteristic of the C≡N (nitrile) stretching vibration.[7][8] The sulfonyl group will exhibit two strong, characteristic stretching bands: one for asymmetric stretching around 1300-1350 cm⁻¹ and one for symmetric stretching near 1120-1160 cm⁻¹ . Standard C-H stretching and bending vibrations from the ethyl and methylene groups will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show three distinct signals. The ethyl group will present as a quartet (2H, -SO₂CH₂ CH₃) and a triplet (3H, -SO₂CH₂CH₃ ). The most functionally significant signal is the singlet for the active methylene protons (-SO₂CH₂ CN), which would appear at a downfield chemical shift due to the deshielding effect of the adjacent sulfonyl and nitrile groups.

-

¹³C NMR : The carbon NMR spectrum will corroborate the structure with four signals: one for the nitrile carbon (-C N), one for the active methylene carbon (-SO₂C H₂CN), and two for the ethyl group carbons (-C H₂C H₃). The chemical shifts will be influenced by the electronegativity of the neighboring atoms and functional groups.[9]

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would show the molecular ion peak (M⁺) at m/z = 133, corresponding to the molecular weight of the compound.[5] Fragmentation patterns would likely involve the loss of ethyl, sulfonyl, and cyano moieties, providing further structural confirmation.[10][11][12]

Synthesis of this compound: An Oxidation Protocol

This compound is most commonly and efficiently prepared through the oxidation of its thioether precursor, ethylthioacetonitrile. Several methods exist, but a widely cited approach utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, which is favored for its cost-effectiveness and favorable environmental profile compared to alternatives like m-chloroperoxybenzoic acid.[13][14][15]

Experimental Protocol: Catalytic Oxidation of Ethylthioacetonitrile

This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[13]

Reaction Scheme:

Figure 1. General scheme for the oxidation of ethylthioacetonitrile.

Materials & Equipment:

-

Ethylthioacetonitrile

-

Hydrogen Peroxide (30% aqueous solution)

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Heating mantle and temperature controller

-

Rotary evaporator

Step-by-Step Procedure:

-

Setup: In a well-ventilated fume hood, charge the three-necked flask with ethylthioacetonitrile (1.0 eq), glacial acetic acid (approx. 1.0 eq), and a catalytic amount of sodium tungstate dihydrate (0.01-0.03 eq).[13]

-

Reaction Initiation: Begin stirring the mixture. Slowly add the hydrogen peroxide solution (2.0-2.5 eq) dropwise via the dropping funnel. An exotherm is expected; maintain the internal temperature between 40-50 °C using a water bath for cooling if necessary.

-

Reaction Progression: After the addition is complete, heat the mixture and maintain the temperature at 40-50 °C for approximately 2-3 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.[13]

-

Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. A portion of the acetic acid and water can be removed under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Transfer the remaining mixture to a separatory funnel. Add water to dissolve the inorganic salts. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Final Product: The resulting liquid can be further purified by vacuum distillation if required to achieve high purity (>98%).

Rationale and Self-Validation

-

Choice of Oxidant: Hydrogen peroxide is an inexpensive and "green" oxidant, with water as its only byproduct.[15]

-

Catalyst: Sodium tungstate is an effective catalyst for peroxide-mediated oxidations, forming a pertungstate species in situ that facilitates the oxidation of the sulfide to the sulfone.[13][14]

-

Solvent: Acetic acid serves as a suitable solvent that is miscible with both the organic substrate and the aqueous peroxide, facilitating a homogenous reaction environment.[13]

-

Protocol Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the less polar ethylthioacetonitrile spot and the appearance of the more polar this compound product. The final structure and purity should be confirmed by NMR and/or GC-MS analysis.

Reactivity and Application as a Versatile Intermediate

The synthetic utility of this compound stems directly from the acidity of its methylene protons, making it a powerful C-H acid.

The Active Methylene Bridge: A Hub of Reactivity

The core of this compound's reactivity is the methylene group (-CH₂-), which is positioned between two strong electron-withdrawing groups. This "active methylene" configuration makes the protons attached to this carbon significantly acidic (pKa estimated in the range of 10-12 in DMSO), allowing for deprotonation with moderately strong bases like sodium ethoxide or potassium carbonate to form a stable carbanion.

Figure 2. Deprotonation to form the reactive carbanion intermediate.

This carbanion is the key nucleophilic species that participates in a wide array of synthetic transformations, including:

-

Alkylation Reactions: Reaction with alkyl halides to introduce new alkyl chains at the α-position.[4]

-

Condensation Reactions: Addition to carbonyl compounds (aldehydes, ketones, esters) in reactions like the Knoevenagel or Claisen-type condensations.[12]

-

Michael Additions: Conjugate addition to α,β-unsaturated systems.

Application Profile: Intermediate in Rimsulfuron Synthesis

A prominent industrial application of this compound is its role as a key building block in the synthesis of rimsulfuron, a widely used sulfonylurea herbicide.[13][14][16] Rimsulfuron is valued for its post-emergence control of grasses and broadleaf weeds in crops like maize and potatoes.[17]

In the synthesis of rimsulfuron, this compound is used to construct the pyridine-sulfonamide core of the final molecule. A key step involves the condensation of this compound with 1,1,3,3-tetramethoxypropane to form an enamine intermediate, which then cyclizes to build the pyridine ring.[16] This transformation perfectly illustrates the utility of the activated methylene group in a complex, multi-step synthesis.

Figure 3. Simplified workflow showing the role of this compound in the Rimsulfuron synthesis.

This application highlights the industrial relevance of this compound. Its specific reactivity allows for the efficient construction of a complex heterocyclic system, demonstrating its value beyond simple academic exercises.[18]

Safety and Handling

As with all active chemical reagents, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Classification: this compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

-